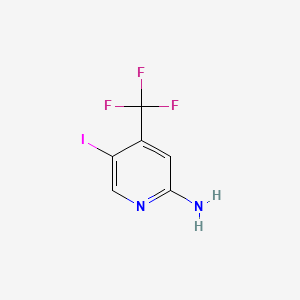

5-Iodo-4-(trifluoromethyl)pyridin-2-amine

Descripción general

Descripción

5-Iodo-4-(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound that features both iodine and trifluoromethyl groups attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-4-(trifluoromethyl)pyridin-2-amine typically involves the introduction of iodine and trifluoromethyl groups onto a pyridine ring. One common method is the trifluoromethylation of 4-iodobenzene, followed by amination. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-Iodo-4-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

5-Iodo-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

Chemical Biology: It is employed in the study of biological pathways and mechanisms, often as a probe or ligand.

Mecanismo De Acción

The mechanism of action of 5-Iodo-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The iodine atom can also participate in halogen bonding, further stabilizing the compound’s interaction with its target .

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but lacks the iodine atom.

5-Bromo-4-(trifluoromethyl)pyridin-2-amine: Contains a bromine atom instead of iodine.

2-(Trifluoromethyl)pyridine: Lacks both the iodine and amino groups.

Uniqueness

5-Iodo-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring high specificity and stability.

Actividad Biológica

5-Iodo-4-(trifluoromethyl)pyridin-2-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of herbicidal and pharmaceutical applications. This article delves into its biological activity, supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a pyridine ring substituted with an iodine atom and a trifluoromethyl group. Its molecular formula is C7H5F3N2I, and it has a molecular weight of approximately 292.03 g/mol. The trifluoromethyl group enhances lipophilicity, which may influence its biological interactions.

Herbicidal Activity

Research indicates that compounds similar to this compound exhibit significant herbicidal properties. A patent (ES2699299T3) describes various compounds of similar structure being effective as herbicides, suggesting that this compound may also possess this capability. The mechanism often involves inhibition of specific biochemical pathways in plants, such as photosynthesis or amino acid synthesis, leading to plant death .

Case Studies and Research Findings

- Antiviral Activity : A study on related trifluoromethylated compounds demonstrated that they could inhibit viral replication with lower cytotoxicity compared to traditional antiviral agents. This suggests a favorable therapeutic index for compounds like this compound in antiviral applications .

- Anticancer Activity : Compounds structurally related to this compound have been evaluated for their anticancer properties in vitro. For example, one study found that certain pyridine derivatives exhibited significant cytotoxic effects against Sarcoma 180 cells, indicating potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridine derivatives. The introduction of electron-withdrawing groups such as trifluoromethyl enhances the reactivity of the compound, potentially increasing its interaction with biological targets.

| Substituent | Effect on Activity |

|---|---|

| Iodine | Increases lipophilicity and bioactivity |

| Trifluoromethyl | Enhances potency against cancer and viruses |

| Alkyl groups | Modulates solubility and cellular uptake |

Propiedades

IUPAC Name |

5-iodo-4-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3IN2/c7-6(8,9)3-1-5(11)12-2-4(3)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNGJYQCYGFNCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728744 | |

| Record name | 5-Iodo-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1321530-57-7 | |

| Record name | 5-Iodo-4-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.